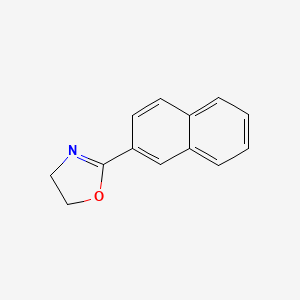

2-(2-Naphthyl)-2-oxazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Naphthol, also known as β-naphthol, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . It has a molecular formula of C10H8O and is an important starting material in various organic transformations .

Synthesis Analysis

2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . It has been used in multicomponent reactions for the construction of diverse N/O-containing heterocyclic frameworks . An SN2 reaction of 2-naphthol with butyl p-toluenesulfonate has been reported .Molecular Structure Analysis

The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .Chemical Reactions Analysis

2-Naphthol can be oxidatively coupled to form BINOL, a C2-symmetric ligand popularized for use in asymmetric catalysis . It can also convert to 2-naphthalenethiol by reaction with dimethylthiocarbamoyl chloride via the Newman–Kwart rearrangement .Physical And Chemical Properties Analysis

2-Naphthol is a colorless crystalline solid with a melting point of 122 °C . It has an average mass of 144.170 Da and a mono-isotopic mass of 144.057510 Da .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Catalysis

- Application in Asymmetric Synthesis: 2-(2-Naphthyl)-2-oxazoline derivatives have been used effectively in asymmetric catalysis. For example, 4,4′-(2-Naphthyl)-substituted isopropylidene-bridged 2,2′-bis(1,3-oxazolines) demonstrated significant enantioselective and catalytic properties when combined with different metals in various asymmetric reactions, such as Mukaiyama aldol and Michael reactions (Lingen et al., 2005).

- Efficiency in Diels-Alder Reaction: Naphthyl-substituted bis(oxazolines) showed high efficiency as chiral ligands in the asymmetric catalysis of the Diels-Alder reaction, yielding products with high enantioselectivity. Their low solubility in polar solvents enables easy recovery and reuse without a decline in performance (Crosignani et al., 1998).

Polymer Science and Material Chemistry

- Modification of Copolymers: The nitrile group in a styrene-acrylonitrile copolymer can be chemically transformed into an oxazoline group, which offers interesting functionalities for reactive extrusion and other applications. This modification enhances the compatibility of the copolymer in various blends (Hu, Scaffaro, & Mantia, 1998).

- Biomaterial Development: Poly(2-oxazoline)s, which include 2-(2-Naphthyl)-2-oxazoline derivatives, have seen a resurgence in interest as biomaterials. Their chemistry allows for the tailoring of properties, making them suitable for a wide range of applications, such as drug conjugates and other biomedical uses (Lorson et al., 2018).

Coordination Chemistry and Metal Catalysis

- Coordination with Transition Metals: Oxazoline ligands, including those based on 2-(2-Naphthyl)-2-oxazoline, are utilized as chiral auxiliaries in metal-catalyzed asymmetric syntheses. Their versatility, ease of synthesis, and ability to modulate chiral centers make them valuable in coordination chemistry (Gómez, Muller, & Rocamora, 1999).

Advanced Organic Synthesis

- Directing Agents in Nucleophilic Addition: Chiral oxazolines, such as 2-(2-Naphthyl)-2-oxazoline, have been used to direct nucleophilic addition to naphthalene rings, enabling asymmetric synthesis of various natural products. They offer high-yielding diastereoselective transformations due to their activation of the naphthalene π-system (Scott, 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

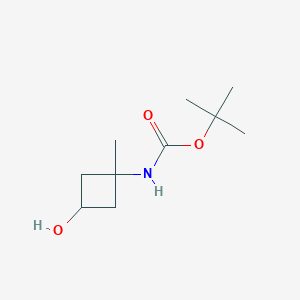

IUPAC Name |

2-naphthalen-2-yl-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPBWSKDBJRSAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthyl)-2-oxazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,12,17-Tetramethyl-2,9-diazatetracyclo[11.2.2.0~3,8~.0~10,15~]heptadeca-1,3(8),4,6,9,11,16-heptaene](/img/structure/B2525405.png)

![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2525406.png)

![N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2525412.png)

![2,4'-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1'-biphenyl]-2,4'-disulfonate](/img/structure/B2525415.png)

![1-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2525418.png)

![1-[4-Methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2525419.png)

![3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2525420.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525425.png)